1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone
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Overview
Description
1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone typically involves the reaction of 2-aminophenyl ethanone with appropriate reagents to form the oxazole ring. One common method includes the use of cyclization reactions where the amino group reacts with a carbonyl compound under acidic or basic conditions to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Oxazole: A basic heterocyclic compound with similar structural features.
Thiazole: Another heterocyclic compound with a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring, offering different chemical properties.
Uniqueness: 1-(2-(2-Aminooxazol-5-yl)phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[2-(2-amino-1,3-oxazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)8-4-2-3-5-9(8)10-6-13-11(12)15-10/h2-6H,1H3,(H2,12,13) |
InChI Key |
GBFVTTRCMPUERU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CN=C(O2)N |
Origin of Product |
United States |
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